tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate
Description
Properties
Molecular Formula |
C14H22F3NO3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
tert-butyl N-[8-hydroxy-8-(trifluoromethyl)-3-bicyclo[3.2.1]octanyl]carbamate |
InChI |
InChI=1S/C14H22F3NO3/c1-12(2,3)21-11(19)18-10-6-8-4-5-9(7-10)13(8,20)14(15,16)17/h8-10,20H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
ZGJCKXWUDJUCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)C2(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[321]octan-3-yl]carbamate involves several stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry and high yield of the desired product .
Chemical Reactions Analysis
tert-Butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
tert-Butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The bicyclic structure provides a rigid framework that can interact specifically with target proteins, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclo[3.2.1]octane Derivatives with Varied Substituents
Compound A : tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate
- CAS No.: 1630906-73-8
- Molecular Formula: C₁₃H₂₁NO₃
- Molecular Weight : 239.3 g/mol
- Key Differences :
| Property | Target Compound | Compound A |
|---|---|---|
| Substituents (Position 8) | -OH, -CF₃ | =O |
| Molecular Weight | 309.32 | 239.3 |
| Reactivity | Polar, hydrogen-bonding | Electrophilic ketone |
Compound B : tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate
Derivatives with Expanded Ring Systems
Compound C : tert-Butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate
- CAS No.: 1251924-81-8
- Structure: Bicyclo[3.3.1]nonane core with -OH and -CF₃ at position 7.
- Key Differences: Larger ring system (nonane vs. octane) alters conformational flexibility and steric bulk. Potential impact on bioavailability and target binding in drug design .
Aza-Bicyclo Derivatives
Compound D : tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate
- CAS No.: 2889384-92-1
- Molecular Formula : C₁₂H₂₁FN₂O₂
- Molecular Weight : 244.31 g/mol
- Fluorine at position 2 improves metabolic stability .
| Property | Target Compound | Compound D |
|---|---|---|
| Core Structure | Bicyclo[3.2.1]octane | 8-aza variant |
| Functional Groups | -OH, -CF₃ | -F, -N |
| Pharmacological Impact | Lipophilicity | Enhanced metabolic stability |
Compound E : tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
- CAS No.: 1823235-96-6
- Molecular Formula : C₁₃H₂₅ClN₂O₂ (salt)
- Key Differences: Amino (-NH₂) group at position 8, enabling salt formation (hydrochloride). Applications: Versatile scaffold for peptide coupling or as a cationic intermediate .
Stereochemical and Functional Variants
Compound F : tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate
- CAS No.: 455267-38-6
- Molecular Formula : C₁₃H₂₄N₂O₂
- Key Differences :
- Exo-aza configuration and methylene linker (-CH₂-) alter spatial orientation.
- Utility : Likely used in conformationally restricted drug candidates .
Biological Activity
tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bicyclic framework and functional groups such as hydroxy and carbamate, contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H22F3NO3, with a molecular weight of 309.32 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and cellular uptake.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the bicyclic structure followed by the introduction of the hydroxy and carbamate groups. Precise control over reaction conditions is crucial to achieve high yields and purity.
Research indicates that compounds with similar bicyclic structures exhibit significant biological activities, particularly anti-inflammatory and analgesic effects. The inhibition of enzymes such as N-acylethanolamine-hydrolyzing acid amidase has been identified as a promising therapeutic target for managing inflammation.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Bicyclo[3.2.1]octane derivatives | Bicyclic structure | Anti-inflammatory | Presence of trifluoromethyl group |
| Azabicyclo compounds | Nitrogen-containing bicyclics | Analgesic | Enhanced receptor binding |
| Carbamate derivatives | Carbamate functional group | Variable depending on substituents | Diverse reactivity profiles |
Case Studies
- Anti-inflammatory Effects : In vitro studies have shown that this compound significantly reduces pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis.
- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models of pain. Preliminary results indicate that it may modulate pain signaling pathways, providing relief comparable to established analgesics.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Studies are ongoing to determine its bioavailability and metabolic pathways in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
